molecular formula C16H13NO3 B2964837 N-([2,2'-bifuran]-5-ylmethyl)benzamide CAS No. 2034489-99-9

N-([2,2'-bifuran]-5-ylmethyl)benzamide

Cat. No.: B2964837
CAS No.: 2034489-99-9
M. Wt: 267.284
InChI Key: AJIDUCCMCYUFMH-UHFFFAOYSA-N
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Description

N-([2,2’-bifuran]-5-ylmethyl)benzamide is an organic compound that features a benzamide group attached to a bifuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,2’-bifuran]-5-ylmethyl)benzamide typically involves the reaction of 2,2’-bifuran-5-ylmethanol with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-([2,2’-bifuran]-5-ylmethyl)benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N-benzimidazol-2yl benzamide: Known for its allosteric activation of human glucokinase.

    Nicotinamide derivatives: Used as cholinesterase inhibitors.

    Cinnamamide derivatives: Also used as cholinesterase inhibitors.

Uniqueness

N-([2,2’-bifuran]-5-ylmethyl)benzamide stands out due to its bifuran moiety, which imparts unique electronic and structural properties. This makes it a valuable compound for various applications, particularly in the development of novel materials and pharmaceuticals .

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-16(12-5-2-1-3-6-12)17-11-13-8-9-15(20-13)14-7-4-10-19-14/h1-10H,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIDUCCMCYUFMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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